(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro, phenoxyacetyl, and benzo[d]thiazole moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Nitration: Introduction of the nitro group into the benzo[d]thiazole core using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Acylation: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions using reagents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can also be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the nitro and benzo[d]thiazole groups suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are often investigated for their potential as therapeutic agents. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific biological activity. Generally, compounds with nitro and benzo[d]thiazole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The phenoxyacetyl group may enhance its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A core structure found in many biologically active compounds.
Nitrobenzo[d]thiazole: Compounds with nitro groups on the benzo[d]thiazole ring.
Phenoxyacetic Acid Derivatives: Compounds containing the phenoxyacetic acid moiety.
Uniqueness
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the nitro group, phenoxyacetyl moiety, and benzo[d]thiazole core in a single molecule allows for a wide range of potential interactions and applications that are not commonly found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features various functional groups, including nitro, imino, and acetate, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antioxidant properties, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against the Hep3B cancer cell line, showing a reduction in α-fetoprotein secretion and inducing cell cycle arrest in the G2-M phase . This suggests that similar compounds may also possess anticancer potential.
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 2a | Hep3B | 8.07 | G2-M phase arrest |
Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
The data indicate that this compound may similarly induce cytotoxic effects in cancer cells through mechanisms involving cell cycle disruption.
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related damage. In vitro studies have shown that related thiazole derivatives exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .
Table 2: Antioxidant Activity Evaluation
Compound | Assay Method | Result |
---|---|---|
KHG21834 | DPPH assay | Significant reduction in free radicals |
Trolox (control) | DPPH assay | Standard antioxidant activity |
The antioxidative effects observed in related compounds suggest that this compound may similarly protect against oxidative damage, potentially leading to therapeutic applications in neurodegenerative diseases.
Case Studies
A notable study evaluated the biological activities of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited both anticancer and antioxidant activities, making them promising candidates for further development .
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-27-18(24)11-21-15-9-8-13(22(25)26)10-16(15)29-19(21)20-17(23)12-28-14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAJKHQZMITWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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